molecular formula C8H4F4O2 B13577729 3-(Difluoromethyl)-2,5-difluorobenzoic acid

3-(Difluoromethyl)-2,5-difluorobenzoic acid

Cat. No.: B13577729
M. Wt: 208.11 g/mol
InChI Key: FASVQBZUUQVOKG-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2,5-difluorobenzoic acid is a chemical compound characterized by the presence of difluoromethyl and difluorobenzoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2,5-difluorobenzoic acid typically involves the introduction of difluoromethyl groups into the benzoic acid structure. One common method involves the use of difluoromethylation reagents under specific reaction conditions. For instance, the difluoromethylation of aromatic compounds can be achieved using difluorocarbene precursors in the presence of a base .

Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as phase-transfer catalysis and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-2,5-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid derivatives, while substitution reactions can produce a variety of substituted benzoic acids .

Scientific Research Applications

3-(Difluoromethyl)-2,5-difluorobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2,5-difluorobenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The compound’s difluoromethyl groups play a crucial role in enhancing its binding affinity and specificity .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-pyrrole-4-carboxylic acid
  • 3-(Difluoromethyl)-5-methylthiophene-2-carboxylic acid

Uniqueness: 3-(Difluoromethyl)-2,5-difluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring high specificity and reactivity .

Properties

Molecular Formula

C8H4F4O2

Molecular Weight

208.11 g/mol

IUPAC Name

3-(difluoromethyl)-2,5-difluorobenzoic acid

InChI

InChI=1S/C8H4F4O2/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,7H,(H,13,14)

InChI Key

FASVQBZUUQVOKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)C(=O)O)F

Origin of Product

United States

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